molecular formula C7H9NO2 B074422 Ethyl 1-cyanocyclopropanecarboxylate CAS No. 1558-81-2

Ethyl 1-cyanocyclopropanecarboxylate

Cat. No. B074422
CAS RN: 1558-81-2
M. Wt: 139.15 g/mol
InChI Key: FDZLCIITHLSEQK-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

To a solution in ethanol (127 mL) of the compound (14.0 g) obtained in step (1) above, a Raney nickel catalyst (about 2.8 g) was added. In a hydrogen atmosphere, the mixture was stirred at room temperature for 12 hours and further stirred at 40° C. for 12 hours. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark) and the filtrate was concentrated under reduced pressure. The resulting precipitate was recovered by filtration and washed with ethanol. The filtrate was concentrated to give the titled compound as a red oil (13.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:5][CH2:4]1)#[N:2].[H][H]>C(O)C.[Ni]>[NH2:2][CH2:1][C:3]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(#N)C1(CC1)C(=O)OCC
Name
Quantity
127 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
further stirred at 40° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite (registered trademark)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.